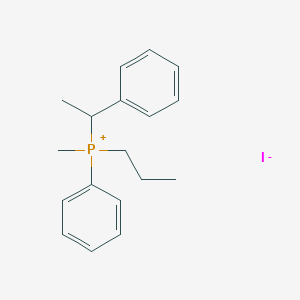
Methyl(phenyl)(1-phenylethyl)(propyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)(1-phenylethyl)(propyl)phosphanium iodide is a quaternary phosphonium salt. Phosphonium salts are compounds containing a positively charged phosphorus atom bonded to four organic groups and an anion, in this case, iodide. These compounds are of significant interest in organic and inorganic chemistry due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(phenyl)(1-phenylethyl)(propyl)phosphanium iodide typically involves the reaction of a tertiary phosphine with an alkyl halide. One common method is the reaction of triphenylphosphine with methyl iodide, followed by the addition of 1-phenylethyl and propyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of phosphonium salts often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)(1-phenylethyl)(propyl)phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium chloride or potassium tert-butoxide can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Methyl(phenyl)(1-phenylethyl)(propyl)phosphanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and ligands for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl(phenyl)(1-phenylethyl)(propyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The positively charged phosphorus center can interact with various molecular targets, facilitating reactions such as nucleophilic substitution or addition. The pathways involved often include the formation of intermediate complexes that stabilize the transition state, leading to the desired product.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common tertiary phosphine used in many organic reactions.
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with similar reactivity.
Methyltriphenylphosphonium bromide: Similar structure but with a bromide anion.
Uniqueness
Methyl(phenyl)(1-phenylethyl)(propyl)phosphanium iodide is unique due to its specific combination of organic groups attached to the phosphorus center. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research.
Properties
CAS No. |
62738-56-1 |
|---|---|
Molecular Formula |
C18H24IP |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
methyl-phenyl-(1-phenylethyl)-propylphosphanium;iodide |
InChI |
InChI=1S/C18H24P.HI/c1-4-15-19(3,18-13-9-6-10-14-18)16(2)17-11-7-5-8-12-17;/h5-14,16H,4,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PDBVLFRZFINOAU-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C)(C1=CC=CC=C1)C(C)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















